molecular formula C10H16BrN3 B1424835 N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine CAS No. 1220035-16-4

N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No. B1424835
M. Wt: 258.16 g/mol
InChI Key: CLSSTPKJOXBTKU-UHFFFAOYSA-N
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Description

N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (also known as 5-bromo-3-methyl-2-pyridin-2-yl-N,N-dimethyl-ethanamine) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 255.07 g/mol. It is a member of the pyridine family, and has a pKa of 8.4. The compound has a variety of properties that make it useful for a variety of scientific applications.

Scientific Research Applications

1. Chiral C(2)-Symmetrical Bisferrocenyl Diamines Synthesis

A study by Song et al. (1999) explored the synthesis of a new class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of N1,N2-dimethyl-1,2-ethanediamine. These compounds exhibited catalytic activity in asymmetric cyclopropanation of olefins and alkyl diazoacetates, achieving up to 95% enantioselectivity (Song et al., 1999).

2. Optical Resolution and Circular Dichroism Spectra

Nakayama, Komorita, and Shimura (1981) investigated the optical resolution and circular dichroism (CD) spectra of mixed-diamine Palladium(II) complexes, including N,N-dimethyl-1,2-ethanediamine derivatives. The study provided insights into configurational and vicinal CD caused by chiral configurations and asymmetric carbon atoms in these complexes (Nakayama, Komorita, & Shimura, 1981).

3. Zn(II) and Cu(II) Complexes in Polymerization

Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on ethanediamine derivatives, demonstrating their effectiveness in polymerizing rac-lactide to produce polylactide (PLA). The study highlighted the importance of steric hindrance from substituents attached to the amine moiety of ethanediamine in controlling polymerization (Kang et al., 2019).

properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-8-6-9(11)7-13-10(8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSTPKJOXBTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCN(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164048
Record name N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

CAS RN

1220035-16-4
Record name N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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